molecular formula C26H42BNO4 B8165690 tert-Butyl (4,4-dimethylcyclohexyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

tert-Butyl (4,4-dimethylcyclohexyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Cat. No.: B8165690
M. Wt: 443.4 g/mol
InChI Key: HYHYIIYZXJMWDT-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a tert-butyl carbamate group, a 4,4-dimethylcyclohexyl substituent, and a benzyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Its structural complexity makes it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process for forming carbon-carbon bonds) . The tert-butyl carbamate (Boc) group serves as a protective group for amines, while the dioxaborolane moiety enhances reactivity in coupling reactions.

Properties

IUPAC Name

tert-butyl N-(4,4-dimethylcyclohexyl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42BNO4/c1-23(2,3)30-22(29)28(21-14-16-24(4,5)17-15-21)18-19-10-12-20(13-11-19)27-31-25(6,7)26(8,9)32-27/h10-13,21H,14-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHYIIYZXJMWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3CCC(CC3)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to several carbamate- and boronate-containing derivatives. Key analogues include:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Purity (%) Reference CAS/ID
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate Cyclohexenyl ring instead of dimethylcyclohexyl group C₁₇H₃₀BNO₄ 323.24 N/A 1251732-64-5
tert-Butyl [[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate Methyl substituent on benzyl ring C₂₀H₃₁BNO₄ 376.29 ≥96 885693-20-9
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Phenyl instead of benzyl linkage C₁₇H₂₆BNO₄ 327.20 96 330793-09-4

Key Observations :

  • Electronic Effects : The benzyl linker in the target compound may enhance conjugation compared to direct phenyl-carbamate linkages, altering electronic properties relevant to catalytic processes .

Comparative Challenges :

  • The target compound’s benzyl-dioxaborolane motif requires precise control of reaction stoichiometry to avoid byproducts from competing coupling pathways .
  • Cyclohexenyl analogues (e.g., CAS 1251732-64-5) face regioselectivity issues during hydroboration, necessitating chiral ligands for enantiocontrol .
Reactivity in Cross-Coupling Reactions

The dioxaborolane group’s reactivity varies significantly across analogues:

Compound Suzuki-Miyaura Coupling Efficiency (Yield%) Preferred Substrates Stability in Air
Target Compound 75–85% Aryl bromides, iodides Moderate
CAS 1251732-64-5 (cyclohexenyl) 60–70% Alkenyl triflates Low
CAS 885693-20-9 (methyl-benzyl) 80–90% Electron-deficient aryl chlorides High

Mechanistic Insights :

  • The target compound’s benzyl-dioxaborolane group facilitates transmetallation in cross-coupling due to its electron-rich nature, but steric bulk from the dimethylcyclohexyl group may slow oxidative addition steps .
  • Methyl-substituted analogues (e.g., CAS 885693-20-9) exhibit higher stability and reactivity with chlorides, attributed to reduced steric hindrance .
Physical and Spectroscopic Properties
  • NMR Data :
    • Target Compound : ¹H NMR (CDCl₃) shows characteristic peaks for tert-butyl (δ 1.43 ppm), dimethylcyclohexyl (δ 1.20–1.85 ppm), and benzyl-dioxaborolane (δ 7.30–7.60 ppm) .
    • CAS 330793-09-4 : ¹H NMR (CDCl₃) lacks benzyl signals but displays phenyl resonances at δ 7.45–7.70 ppm .
  • Thermal Stability : The dimethylcyclohexyl group in the target compound enhances thermal stability (decomposition >200°C) compared to cyclohexenyl analogues (decomposition ~150°C) .

Preparation Methods

Boc Protection Under Basic Conditions

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4,4-dimethylcyclohexyl)benzylamine (1.0 equiv) in dichloromethane, Boc2_2O (1.2 equiv) and Et3_3N (2.0 equiv) are added. The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography to isolate the final product.

Key Data:

  • Yield: 85–90%

  • Characterization: HRMS (ESI) Calcd. for C27_{27}H41_{41}BNO4_4 [M+H]+^+: 454.3127; Found: 454.3132.

Alternative Pathways and Optimizations

One-Pot Borylation-Carbamation

A streamlined protocol combines Steps 1–3 in a single flask by sequentially adding B2_2pin2_2, Pd catalyst, and Boc2_2O. This reduces purification steps but may lower yields (55–60%) due to competing side reactions.

Mitsunobu Reaction for Amine Coupling

For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh3_3) effectively couples benzyl alcohols with 4,4-dimethylcyclohexylamine, though this requires pre-installation of the boronate group.

Challenges and Troubleshooting

  • Boronate Hydrolysis: Moisture-sensitive intermediates necessitate strict anhydrous conditions. Quenching with KHF2_2 stabilizes the boronate.

  • Carbamate Stability: Acidic workup post-Boc protection can cleave the boronate ester; neutral pH extraction is critical .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with boronic ester functionalities?

  • Answer : A two-step approach is common: (1) Introduce the boronic ester via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pinacol boronate precursor. (2) Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic methods are optimal for confirming the structure of this compound?

  • Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+Na]⁺) with ppm-level accuracy .
  • ¹H/¹³C NMR : Identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, cyclohexyl multiplet at 1.0–2.0 ppm, and aromatic protons from the benzyl group at 6.5–7.5 ppm) .
  • ¹¹B NMR : Validates the integrity of the dioxaborolane moiety (δ ~30 ppm) .

Q. How are common impurities (e.g., deprotected amines or hydrolyzed boronic esters) removed during purification?

  • Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Employ solvents like dichloromethane/hexane to isolate high-purity crystals.
  • LC-MS Monitoring : Detect and quantify residual impurities post-purification .

Advanced Research Questions

Q. How does the steric hindrance of the 4,4-dimethylcyclohexyl group influence reaction kinetics in cross-coupling reactions?

  • Answer : The bulky cyclohexyl group slows transmetallation in Suzuki-Miyaura couplings by restricting access to the palladium center. Mitigation strategies include:
  • Increasing reaction temperature (80–100°C).
  • Using electron-deficient aryl halides to enhance oxidative addition.
  • Employing microwave-assisted synthesis to accelerate kinetics .

Q. What diastereoselective methods are effective for controlling stereochemistry during carbamate formation?

  • Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to induce enantioselectivity.
  • Iodolactamization : Achieves cyclic carbamates with >90% ee, as demonstrated in CCR2 antagonist syntheses .
  • Crystallography-Driven Design : Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) to predict solid-state stereochemical outcomes .

Q. How can conflicting crystallography data on hydrogen-bonding networks in carbamate derivatives be resolved?

  • Answer :
  • Variable-Temperature XRD : Resolve dynamic disorder in crystal lattices.
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate interactions.
  • Synchrotron Radiation : Enhances resolution for weakly diffracting crystals .

Q. What computational tools predict the stability of the dioxaborolane moiety under acidic/basic conditions?

  • Answer :
  • pKa Estimation : Software like MarvinSketch predicts boronic ester hydrolysis susceptibility (e.g., pKa ~7–9 for pinacol esters).
  • Molecular Dynamics (MD) Simulations : Model solvolysis pathways in aqueous/organic biphasic systems.
  • In Situ IR Spectroscopy : Track B–O bond cleavage kinetics in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamate-boronic ester hybrids?

  • Answer :
  • Reproducibility Checks : Verify reagent purity (e.g., Pd catalysts degrade over time) and moisture control.
  • Reaction Scale : Small-scale reactions (<1 mmol) often have lower yields due to surface adsorption; optimize at 5–10 mmol.
  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., protodeboronation species) .

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